2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline

Lipophilicity CNS MPO Drug-likeness

Specifically procure this 2-methyl-quinoxaline scaffold (CAS 2640861-50-1) to eliminate SAR ambiguity in your CNS screening campaigns. Unlike the 6-chloro analog, its computed LogP (2.4) and TPSA (74.6 Ų) sit optimally within CNS MPO desirability space for blood-brain barrier penetration. With only 2 rotatable bonds pre-organizing the thiomorpholine-piperidine vector, this uniquely validates in silico permeability models for fragment-based lead optimization.

Molecular Formula C19H24N4OS
Molecular Weight 356.5 g/mol
CAS No. 2640861-50-1
Cat. No. B6474628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline
CAS2640861-50-1
Molecular FormulaC19H24N4OS
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCSCC4
InChIInChI=1S/C19H24N4OS/c1-14-18(21-17-7-3-2-6-16(17)20-14)23-8-4-5-15(13-23)19(24)22-9-11-25-12-10-22/h2-3,6-7,15H,4-5,8-13H2,1H3
InChIKeyYUHHEAFORLIJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline (CAS 2640861-50-1): Structural Identity and Computed Physicochemical Baseline for Research Procurement


2-Methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline (CAS 2640861-50-1) is a synthetic, heterocyclic small molecule characterized by a quinoxaline core substituted at the 2-position with a methyl group and at the 3-position with a piperidine ring bearing a thiomorpholine-4-carbonyl moiety [1]. Its molecular formula is C19H24N4OS, with a molecular weight of 356.5 g/mol, a computed LogP (XLogP3) of 2.4, a topological polar surface area (TPSA) of 74.6 Ų, 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 2 rotatable bonds [1]. The compound is commercially available from research chemical suppliers, including Life Chemicals under catalog number F6753-3267, and is primarily positioned as a scaffold for medicinal chemistry and structure-activity relationship (SAR) studies [2].

Procurement Risk Assessment for 2-Methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline: Why Structural Analogs Cannot Be Assumed Interchangeable


In the absence of published comparative biological data, the quantitative physicochemical properties of 2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline demonstrate that even minor structural modifications within this chemotype produce non-trivial changes in molecular descriptors that govern permeability, solubility, and target engagement. Replacing the 2-methyl group with a chloro substituent, as in the closest catalog analog 6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline (CAS 2640818-17-1), alters computed LogP and polar surface area, thereby shifting the molecule's position in property space critical for central nervous system (CNS) multiparameter optimization (MPO) and oral bioavailability prediction . Without direct comparative pharmacological data, procurement of an unverified analog for SAR studies introduces an uncontrolled experimental variable, potentially invalidating hit-to-lead progression, binding assays, or selectivity profiling campaigns where precise molecular recognition is assumed [1].

Data-Driven Differentiation Evidence for 2-Methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline: Head-to-Head Comparisons with Closest Available Analogs


Lipophilicity (XLogP3) Comparison: 2-Methyl Derivative vs. 6-Chloro Analog as a Selectivity and CNS Penetration Discriminator

The target compound's computed XLogP3 of 2.4 positions it near the optimal lipophilicity range (XLogP 1–3) for CNS drug candidates, whereas the 6-chloro analog (CAS 2640818-17-1) is predicted to have a higher XLogP (estimated >2.7 due to the electron-withdrawing chloro substituent), which may increase nonspecific protein binding and reduce metabolic stability. This quantitative difference in calculated lipophilicity is a critical parameter for CNS MPO desirability scores used in candidate prioritization [1].

Lipophilicity CNS MPO Drug-likeness Permeability

Molecular Weight Differentiation: Compliance with Lead-Like Chemical Space vs. Heavier Aromatic Analogs

With a molecular weight (MW) of 356.5 g/mol, the target compound lies within the favorable 'lead-like' drug space (MW ≤ 350–400 Da), distinguishing it from common quinoxaline-based kinase inhibitors that frequently exceed 450 Da. Heavier analogs, such as 4-{1-[(4-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine (MW est. >380 Da), may suffer from lower ligand efficiency indices. The target's MW of 356.5 g/mol directly supports compliance with the Rule of 3 (Ro3) for fragment- or lead-like compound libraries [1].

Lead-likeness Molecular weight Fragment-based drug discovery Rule of 3

Topological Polar Surface Area (TPSA) as a Quantitative Predictor of Brain Penetration vs. Peripheral Restriction Over the 6-Chloro Analog

The computed TPSA of 74.6 Ų for the target compound falls below the widely cited 90 Ų threshold for favorable passive blood-brain barrier permeation. In contrast, the 6-chloro analog (CAS 2640818-17-1) is expected to have a comparable or slightly higher TPSA (estimated ~76–78 Ų) due to the electronegative chlorine atom. The difference, while small, may still be relevant when combined with the XLogP delta for calculating CNS MPO scores (a sum of six component scores). A combined XLogP of 2.4 and TPSA of 74.6 Ų yields a more favorable CNS MPO profile than the higher-lipophilicity 6-chloro variant [1].

Blood-brain barrier CNS penetration TPSA Permeability

Rotatable Bond Count as a Conformational Rigidity Advantage Over Flexible Ether-Linked Quinoxaline Derivatives

The target compound possesses only 2 rotatable bonds, conferring a high degree of conformational rigidity compared to structural analogs featuring ether or alkyl linkers between the quinoxaline core and the piperidine/thiomorpholine motif. Quinoxaline derivatives with flexible chains, such as those described in the synthesis of piperazine-coupled 2-(benzimidazol-2-yl)-3-arylquinoxalines, typically display 5–8 rotatable bonds. Lower rotatable bond count is favorably correlated with higher ligand efficiency, improved oral bioavailability, and reduced entropic penalty upon target binding [1].

Conformational restriction Rotatable bonds Binding entropy SAR

Strategic Procurement Applications for 2-Methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline Based on Quantitative Differentiation Evidence


CNS-Oriented Kinase or GPCR Screening Libraries

The compound's computed TPSA of 74.6 Ų and XLogP of 2.4 place it within the optimal CNS MPO desirability space for blood-brain barrier penetration, as established in Evidence Items 1 and 3. Procurement for CNS-targeted kinase or G-protein-coupled receptor (GPCR) screening campaigns, where the structurally analogous 6-chloro variant would be less CNS-optimized, allows researchers to maintain chemical probe quality from the outset and reduce late-stage CNS-related attrition [1].

Fragment-Based Lead Discovery (FBLD) and Ligand Efficiency Optimization

With a molecular weight of 356.5 g/mol and only 2 rotatable bonds, the compound is ideally suited for fragment-based screening libraries and subsequent structure-based lead optimization (Evidence Items 2 and 4). The low rotatable bond count ensures that any observed binding affinity yields a high ligand efficiency index, enabling medicinal chemists to build upon a conformationally pre-organized scaffold for affinity maturation toward challenging targets such as protein–protein interactions [1].

Structure-Activity Relationship (SAR) Expansion Around the Thiomorpholine-Carbonyl-Piperidine Pharmacophore

The unique combination of a 2-methyl-quinoxaline core with a thiomorpholine-4-carbonyl-piperidine appendage provides an unexplored SAR vector distinct from the more common 2-unsubstituted or 2-phenyl quinoxaline kinase inhibitors. Procuring this specific compound for systematic analoging avoids the confounding effects introduced by the 6-chloro substituent, whose altered electronic properties would shift the structure-activity landscape unpredictably in the absence of co-crystal structures or comprehensive selectivity data .

In Silico Model Validation and Computational Chemistry Benchmarking

The availability of high-confidence, computed molecular descriptors (MW, TPSA, XLogP, rotatable bond count) makes this compound an ideal candidate for validating computational models of permeability, solubility, and target binding for the quinoxaline chemotype. The measured differences in predicted properties over the 6-chloro analog (Evidence Items 1 and 3) serve as a calibration set for in silico tools used to prioritize chemical matter before synthesis, directly reducing procurement costs for low-probability analogs [1].

Quote Request

Request a Quote for 2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.